12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Beschreibung
3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by its fused pyrimidine and thieno rings, which are further substituted with phenyl and trifluoromethyl groups. These structural elements contribute to its distinctive chemical properties and biological activities.
Eigenschaften
Molekularformel |
C27H15F3N4O2S |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
12,13-diphenyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
InChI |
InChI=1S/C27H15F3N4O2S/c28-27(29,30)17-12-7-13-18(14-17)34-25(35)23-22(31-26(34)36)20-19(15-8-3-1-4-9-15)21(32-33-24(20)37-23)16-10-5-2-6-11-16/h1-14H,(H,31,36) |
InChI-Schlüssel |
RYRJYRJTEHKAKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC(=C5)C(F)(F)F)SC3=NN=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of phenyl and trifluoromethyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings, using reagents like halogens or nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiadiazoles and thioamides: These heterocyclic compounds also display a wide range of biological activities, including antimicrobial and anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
